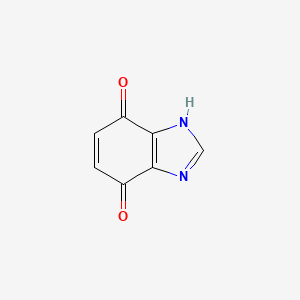![molecular formula C22H43N5O13 B1210893 3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate CAS No. 77987-52-1](/img/structure/B1210893.png)
3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate, commonly referred to as kanamycin A, is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It was first isolated in 1957 by Hamao Umezawa and has been used to treat severe bacterial infections and tuberculosis . Kanamycin A works by inhibiting protein synthesis in bacteria, making it effective against a wide range of bacterial pathogens .
準備方法
Synthetic Routes and Reaction Conditions: Kanamycin A is primarily produced through fermentation of Streptomyces kanamyceticus. The fermentation broth is then subjected to various purification processes to isolate kanamycin A . The synthetic route involves the conversion of kanamycin B to kanamycin A, catalyzed by the enzymes KanJ and KanK .
Industrial Production Methods: Industrial production of kanamycin A involves large-scale fermentation followed by extraction and purification. The fermentation process is optimized to maximize the yield of kanamycin A while minimizing byproducts . High-performance liquid chromatography (HPLC) and other chromatographic techniques are used to ensure the purity of the final product .
化学反応の分析
Types of Reactions: Kanamycin A undergoes various chemical reactions, including acetylation, phosphorylation, and glycosylation . These reactions are often catalyzed by aminoglycoside-modifying enzymes, which can alter the antibiotic’s activity .
Common Reagents and Conditions: Common reagents used in the chemical modification of kanamycin A include acylating agents, phosphorylating agents, and glycosyl donors . The reactions typically occur under mild conditions to preserve the integrity of the antibiotic .
Major Products Formed: The major products formed from the chemical reactions of kanamycin A include acetylated, phosphorylated, and glycosylated derivatives . These derivatives can have altered antibacterial activity and resistance profiles .
科学的研究の応用
Kanamycin A has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of new antibiotics . In biology, kanamycin A is used to study bacterial protein synthesis and resistance mechanisms . In medicine, it is used to treat severe bacterial infections, particularly those caused by multidrug-resistant bacteria . In industry, kanamycin A is used in the production of veterinary medicines and as a growth promoter in animal feed .
作用機序
Kanamycin A exerts its effects by binding to the 30S subunit of the bacterial ribosome . This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain . This results in the production of nonfunctional proteins, ultimately leading to bacterial cell death .
類似化合物との比較
Similar Compounds: Similar compounds to kanamycin A include other aminoglycosides such as gentamicin, tobramycin, and amikacin . These antibiotics share a similar mechanism of action and are used to treat similar types of bacterial infections .
Uniqueness: Kanamycin A is unique in its ability to overcome certain resistance mechanisms that affect other aminoglycosides . For example, kanamycin A is less susceptible to modification by aminoglycoside-modifying enzymes, making it effective against bacteria that have developed resistance to other aminoglycosides .
特性
CAS番号 |
77987-52-1 |
|---|---|
分子式 |
C22H43N5O13 |
分子量 |
585.6 g/mol |
IUPAC名 |
3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-3-36-22(35)27-8-4-7(25)18(39-21-16(33)15(32)13(30)9(5-24)37-21)17(34)19(8)40-20-14(31)11(26)12(29)10(6-28)38-20/h7-21,28-34H,1-6,23-26H2,(H,27,35)/t7-,8+,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,20+,21-/m0/s1 |
InChIキー |
ROQXNMABMHKEAF-CSZWFTGISA-N |
SMILES |
C1C(C(C(C(C1NC(=O)OCCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)OCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
正規SMILES |
C1C(C(C(C(C1NC(=O)OCCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
同義語 |
1-N-(3-aminopropoxycarbonyl)kanamycin A APC kanamycin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B1210813.png)
![N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]-2-furancarboxamide](/img/structure/B1210814.png)











